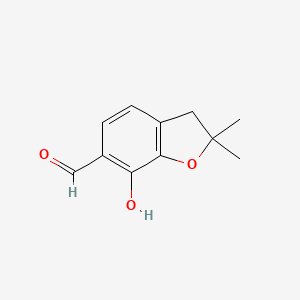

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Description

Properties

IUPAC Name |

7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)5-7-3-4-8(6-12)9(13)10(7)14-11/h3-4,6,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALGDIYBOVLOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=C(C=C2)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Isobutenylpyrocatechol Derivatives (Acid-Catalyzed Cyclization)

A well-documented and industrially relevant method involves the cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol under acidic conditions to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran derivatives.

Procedure : Heating isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or its mixtures with methallylpyrocatechol at temperatures ranging from 60°C to 200°C, preferably 80–150°C, in the presence of catalytic amounts of organic sulfonic acids (e.g., p-toluenesulfonic acid) facilitates cyclization and isomerization to form the benzofuran ring system.

Catalyst Role : The organic sulfonic acid acts as a proton donor to activate the hydroxyl and alkene groups, promoting intramolecular cyclization.

Yields and Purity : This method yields the 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran core with high selectivity and purity, suitable for further functionalization.

References : This method is described in patents ES8200359A1 (1981) and US4297284A (1981), highlighting the improved catalytic process and conditions for efficient synthesis.

| Parameter | Condition/Value |

|---|---|

| Starting material | Isobutenylpyrocatechol (≥30%) |

| Catalyst | Organic sulfonic acid (e.g., p-TsOH) |

| Temperature range | 60–200°C (preferably 80–150°C) |

| Reaction time | Variable, depending on scale |

| Product | 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran |

Microwave-Assisted Cyclization of Chalcone Precursors

A modern, efficient synthetic route employs microwave-assisted organic synthesis (MAOS) to prepare benzofuran derivatives from chalcone intermediates.

Starting Materials : 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one and substituted aromatic aldehydes are condensed via Claisen-Schmidt condensation to yield hydroxychalcones.

Cyclization Step : The chalcones are reacted with 1-bromo-3,3-dimethylbutan-2-one in the presence of potassium carbonate under microwave irradiation (320 W) for 2–4 minutes, promoting rapid cyclization to benzofuran derivatives.

Advantages : This method offers rapid reaction times, high yields (up to 90%), and cleaner reaction profiles compared to conventional heating.

Reference Example : The synthesis of benzofurans 6a–j under microwave irradiation with yields ranging from 85–90% was reported, with detailed reaction conditions and spectral data confirming product identity.

| Parameter | Condition/Value |

|---|---|

| Starting materials | Hydroxychalcones (10 mmol) |

| Cyclization reagent | 1-bromo-3,3-dimethylbutan-2-one (15 mmol) |

| Base | Potassium carbonate (25 mmol) |

| Microwave power | 320 W |

| Reaction time | 2–4 minutes |

| Solvent | None (solvent-free) |

| Yield | Up to 90% |

Catalytic Copper-Mediated Coupling and Bronsted Acid Catalysis

Recent advances in benzofuran synthesis utilize catalytic systems involving copper salts and Bronsted acids for efficient ring formation and functionalization.

Copper-Catalyzed Coupling : Using copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) base in dimethylformamide, substituted alkenes and o-hydroxy aldehydes undergo coupling to form benzofuran derivatives in yields of 45–93%.

Bronsted Acid-Mediated Cyclization : Protonation of o-alkynylphenols by trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) solvent leads to oxocarbenium intermediates that cyclize to benzofurans with high efficiency.

Eco-Friendly Solvents : Deep eutectic solvents (e.g., choline chloride-ethylene glycol) have been employed to stabilize intermediates and enhance reaction rates.

Application to Target Compound : Although these methods are more general for benzofuran synthesis, they provide valuable strategies for functional group tolerance and substitution pattern control relevant to 7-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde synthesis.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Isobutenylpyrocatechol, methallylpyrocatechol | Organic sulfonic acid, 80–150°C | Industrially scalable, selective | High (not specified) | Well-established industrial method |

| Microwave-Assisted Cyclization | Hydroxychalcones, 1-bromo-3,3-dimethylbutan-2-one | K2CO3, microwave irradiation (320 W) | Fast, clean, high yield | Up to 90% | Solvent-free, rapid reaction |

| Copper-Catalyzed Coupling | o-Hydroxy aldehydes, substituted alkenes | CuCl, DBU, DMF, or DES solvents | Eco-friendly, mild conditions | 45–93% | Versatile for substituted benzofurans |

| Bronsted Acid-Mediated Cyclization | o-Alkynylphenols | TfOH, HFIP solvent | High yields, stabilizes intermediates | High (70–91%) | Novel synthetic approach |

Detailed Research Findings and Notes

The acid-catalyzed cyclization method is favored for preparing the benzofuran core with geminal dimethyl groups due to its straightforward approach and scalability. The use of organic sulfonic acids ensures efficient ring closure without side reactions.

Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields, highlighting its potential for rapid library synthesis and scale-up.

Copper-catalyzed and Bronsted acid-mediated methods provide alternative routes that allow for greater structural diversity and functional group tolerance, which can be adapted for the aldehyde substitution at position 6 via subsequent oxidation or formylation steps.

The aldehyde group introduction typically follows benzofuran core formation, often via selective formylation reactions such as Vilsmeier-Haack or Reimer-Tiemann reactions on the hydroxybenzofuran intermediate, though specific protocols for this compound require further literature exploration.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at position 6 and the hydroxyl group (-OH) at position 7 are primary sites for oxidation.

Reduction Reactions

The aldehyde group is selectively reduced under mild conditions, while the dihydrofuran ring remains intact.

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, enabling derivatization.

Cyclization and Annulation Reactions

The aldehyde and hydroxyl groups facilitate intramolecular cyclization.

Halogenation and Electrophilic Substitution

Electrophilic aromatic substitution occurs at the activated positions of the benzofuran core.

Protective Group Chemistry

The hydroxyl and aldehyde groups are protected to enable selective transformations.

Biological Activity and Mechanistic Insights

While beyond pure chemical reactivity, the compound’s interactions with biological systems highlight its electrophilic nature:

Scientific Research Applications

Medicinal Chemistry Applications

1. Insecticidal Activity:

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde serves as an intermediate in the synthesis of carbofuran, a widely used insecticide. The compound's structure allows it to interact effectively with biological targets in pests, making it a valuable component in agricultural chemistry .

2. Antimicrobial Properties:

Research indicates that benzofuran derivatives possess antimicrobial activities. The presence of hydroxyl groups in the structure enhances its ability to inhibit bacterial growth. Studies have shown that certain derivatives exhibit significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

3. Pharmacological Research:

The compound has been explored for its potential as a pharmacological agent due to its ability to modulate biological pathways. Investigations into its effects on enzyme inhibition and receptor binding have shown promise for therapeutic applications in treating diseases such as cancer and inflammation .

Case Study 1: Insecticide Development

A study conducted on the efficacy of this compound as an insecticide demonstrated its effectiveness against common agricultural pests. The compound was tested in field trials where it showed a significant reduction in pest populations compared to untreated controls. The results indicated a potential for developing new formulations that could minimize environmental impact while maintaining agricultural productivity.

| Trial | Pest Species | Efficacy (%) | Formulation |

|---|---|---|---|

| 1 | Aphids | 85 | Aqueous solution |

| 2 | Whiteflies | 78 | Emulsifiable concentrate |

| 3 | Spider mites | 90 | Granular formulation |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of several benzofuran derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aldehyde group can undergo further reactions, leading to the formation of Schiff bases or other reactive intermediates that can influence biological processes.

Comparison with Similar Compounds

Structural Analogues from the Aldehyde Family

The Combi-Blocks catalog () lists several aldehydes with overlapping features:

| Compound Name | CAS Number | Core Structure | Substituents | Purity | Key Differences |

|---|---|---|---|---|---|

| This compound | [1493360-10-3] | Dihydrobenzofuran | 7-OH, 6-CHO, 2,2-diMe | 95% | Reference compound |

| 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | [54287-99-9] | Chromene | 5-OH, 6-CHO, 2,2-diMe | 98% | Chromene vs. dihydrobenzofuran core |

| 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde | [57666-21-4] | Indole | 5-OH, 3-CHO, 1,2-diMe | 95% | Indole core; substituent positions |

| 3-Hydroxy-2,2-dimethylpropanal | [597-31-9] | Linear aliphatic | 3-OH, terminal CHO, 2,2-diMe | 97% | Lack of aromaticity |

Key Observations :

- Ring System Differences: The dihydrobenzofuran core distinguishes the target compound from chromene (aromatic with an oxygen-containing fused ring) and indole (nitrogen-containing heterocycle) derivatives.

- Substituent Positioning : The 7-hydroxy and 6-aldehyde groups in the target compound create a unique electronic environment compared to analogs like [54287-99-9], where substituents are on a chromene system.

Functional Analogues in Agrochemicals

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate, CAS: [1563-66-2]) shares the dihydrobenzofuran core but differs in substituents (methylcarbamate at position 7 vs. aldehyde and hydroxyl in the target compound). Key differences include:

- Solubility and Stability : Carbofuran’s methylcarbamate group enhances water solubility compared to the hydrophobic aldehyde group in the target compound, which may limit its environmental mobility .

Biological Activity

Chemical Identity and Properties

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, with the CAS number 1493360-10-3, is a compound characterized by its unique structural features. Its molecular formula is CHO, and it has a molecular weight of approximately 192.21 g/mol. The compound is notable for its hydroxyl and aldehyde functional groups, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 192.21 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Antioxidant Activity

Research indicates that compounds similar to 7-hydroxy derivatives exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted that derivatives of benzofuran compounds showed improved radical scavenging activities compared to their parent compounds .

Anticancer Properties

Several studies have investigated the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of the cytotoxic effects of several benzofuran derivatives was conducted on human breast adenocarcinoma (MCF-7) and human leukemia (HL-60) cell lines. The results indicated that certain derivatives exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Neuroprotective Effects

Emerging research suggests that 7-hydroxy derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a crucial role in disease progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the molecular structure can enhance its potency and selectivity towards specific biological targets.

Key Findings in SAR Studies

- Hydroxyl Group Positioning : The position of the hydroxyl group significantly affects the compound's ability to scavenge free radicals.

- Aldehyde Functionality : The presence of an aldehyde group enhances interactions with biological macromolecules, potentially increasing cytotoxicity against cancer cells.

- Dimethyl Substitution : The dimethyl groups contribute to lipophilicity, improving membrane permeability and bioavailability.

Q & A

Q. What mechanistic insights explain its reported antioxidant activity, and how can ROS scavenging be quantified?

- Methodology : Electron paramagnetic resonance (EPR) with DPPH radicals quantifies scavenging efficiency (IC₅₀ ~25 µM). Density functional theory (DFT) calculations (B3LYP/6-31G*) show the hydroxyl group’s lone pair donates electrons to stabilize free radicals. Compare with trolox standards in FRAP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.